
Manidipine dihydrochloride
Übersicht
Beschreibung
Manidipine dihydrochloride is a calcium channel blocker of the dihydropyridine class, primarily used as an antihypertensive agent. It was patented in 1982 and approved for medical use in 1990 . This compound is known for its selectivity towards vascular smooth muscles, making it effective in reducing blood pressure without significant effects on the heart at clinically relevant dosages .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of manidipine dihydrochloride involves several key steps:
Alkylation: N-(2-hydroxyethyl)piperazine reacts with benzhydryl bromide to form 2-(4-benzhydrylpiperazin-1-yl)ethanol.
Acetoacetate Formation: This intermediate then reacts with diketene to produce 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate.
Final Synthesis: The final step involves the reaction of this compound with 3-nitrobenzaldehyde and methyl 3-aminocrotonate to yield manidipine.
Industrial Production Methods: In industrial settings, the production of this compound tablets involves the use of colloidal silica to improve dissolution rates and riboflavin as a stabilizer to enhance stability .
Analyse Chemischer Reaktionen
Types of Reactions: Manidipine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Substitution: Reagents such as sodium hydroxide or other bases can facilitate ester hydrolysis.
Major Products:
Reduction of Nitro Group: Produces corresponding amines.
Ester Hydrolysis: Yields carboxylic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Manidipine dihydrochloride functions by blocking L- and T-type voltage-dependent calcium channels on vascular smooth muscle cells. This inhibition prevents calcium influx, leading to vasodilation and a reduction in blood pressure. The drug is characterized by its prolonged action and high selectivity for vascular smooth muscle, which allows it to effectively lower blood pressure without significantly impacting cardiac function .
Clinical Applications
-
Hypertension Management
- This compound is primarily used for treating mild to moderate essential hypertension. Clinical studies have demonstrated that it effectively reduces both systolic and diastolic blood pressure over 24 hours, maintaining its efficacy with once-daily dosing .
- A multicenter study involving 183 patients showed significant reductions in blood pressure with long-term treatment, with a notable dose-related response observed .
- Renal Protection
- Diabetes Management
- Combination Therapy
Research Applications
-
Pharmacological Studies
- Manidipine serves as a model compound in pharmacological research aimed at understanding calcium channel blockers' mechanisms and interactions with various receptors .
- Studies have focused on its effects on vascular smooth muscle cells, exploring its role in vasodilation and potential applications in cardiovascular research .
- Clinical Trials
- Adverse Effects Research
Summary of Key Findings
Wirkmechanismus
Manidipine dihydrochloride exerts its effects by binding to and slowly dissociating from L- and T-type voltage-dependent calcium channels on smooth muscle cells. This action blocks the entry of extracellular calcium into the cells, preventing contraction and resulting in vasodilation. This vasodilation leads to a decrease in blood pressure . Additionally, manidipine promotes renal vasodilation and increases natriuresis, contributing to its antihypertensive effects by reducing blood volume .
Vergleich Mit ähnlichen Verbindungen
- Amlodipine
- Nifedipine
- Felodipine
Comparison: Manidipine dihydrochloride is unique in its selectivity for vascular smooth muscles and its ability to produce renal vasodilation without significant effects on the heart or central nervous system at clinically relevant dosages . This makes it particularly effective in treating hypertension with fewer side effects compared to other calcium channel blockers .
Biologische Aktivität
Manidipine dihydrochloride is a dihydropyridine calcium channel blocker primarily used for the treatment of hypertension. Recent studies have revealed its potential biological activities beyond its antihypertensive effects, particularly its antiviral properties against human cytomegalovirus (HCMV) and its anti-inflammatory effects.
Manidipine functions by inhibiting L-type and T-type voltage-gated calcium channels, leading to decreased intracellular calcium levels in vascular smooth muscle cells. This action results in systemic vasodilation, reducing blood pressure without significant effects on heart rate or sympathetic nervous system activation .
Key Mechanisms:
- Calcium Channel Blockade: Manidipine selectively blocks L-type and T-type calcium channels, causing vasodilation and lowering blood pressure .
- Anti-inflammatory Effects: It inhibits the activation of NF-κB, resulting in reduced production of pro-inflammatory cytokines such as IL-6 and IL-8 in epithelial cells and macrophages .
Antiviral Activity Against HCMV
A significant finding regarding manidipine is its ability to inhibit HCMV replication. Research indicates that manidipine acts as an early inhibitor of HCMV by specifically interfering with the Immediate-Early 2 (IE2) protein, which is crucial for viral gene expression and replication.
Study Findings:
- Manidipine was shown to inhibit the replication of various HCMV strains, including those resistant to standard antiviral treatments like ganciclovir and cidofovir .
- The compound halts viral DNA synthesis and the expression of early genes while allowing for the expression of immediate-early proteins, indicating a specific blockade at a critical point in the viral life cycle .
Pharmacokinetics
The pharmacokinetic profile of manidipine reveals important characteristics relevant to its clinical use:
- Absorption: The median time to peak concentration (Tmax) is approximately 1.5 hours, with food increasing peak plasma concentrations by 30-60% without altering Tmax .
- Protein Binding: Manidipine exhibits high protein binding (99%), which influences its distribution and therapeutic efficacy .
- Metabolism: It undergoes extensive metabolism via cytochrome P450 enzymes, yielding various metabolites excreted primarily through feces (63%) and urine (31%) .
Clinical Efficacy
Clinical trials have demonstrated the efficacy of manidipine in managing hypertension:
- A dosage range of 10 to 40 mg once daily significantly lowers blood pressure over 24 hours without disturbing circadian rhythms. Long-term studies indicate sustained efficacy for up to one year .
- In elderly patients with essential hypertension, a daily dose of 10 mg effectively reduced trough sitting blood pressure compared to placebo .
Comparative Data
Characteristic | This compound |
---|---|
Type | Dihydropyridine Calcium Channel Blocker |
Primary Use | Antihypertensive |
Antiviral Activity | Inhibits HCMV replication |
IC50 for Calcium Channels | 2.6 nM |
Protein Binding | 99% |
Metabolism | Extensive via CYP450 |
Half-life | Dose-dependent (3.94 - 7.95 h) |
Case Studies
- Antiviral Efficacy Study: A study conducted at the University of Padua demonstrated that manidipine effectively inhibited HCMV replication in vitro, suggesting its potential as an adjunct therapy for immunocompromised patients at risk for viral infections .
- Hypertension Management Trial: A randomized controlled trial involving elderly patients showed that manidipine significantly reduced blood pressure compared to placebo, highlighting its long-term safety and efficacy profile in managing hypertension .
Eigenschaften
IUPAC Name |
5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N4O6.2ClH/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27;;/h4-16,23,32-33,36H,17-22H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINNGBXKBDUGQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40Cl2N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
89226-50-6 (Parent) | |
Record name | Manidipine hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9020796 | |
Record name | Manidipine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
683.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89226-75-5 | |
Record name | Manidipine hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Manidipine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-(4-(diphenylmethyl)-1-piperaziniyl)ethyl methyl ester, dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MANIDIPINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL507UZ6QL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Manidipine dihydrochloride exert its antihypertensive effect?
A1: this compound is a dihydropyridine calcium channel blocker. It primarily targets L-type calcium channels found in vascular smooth muscle cells. [, , , , , , ] By inhibiting calcium influx through these channels, this compound prevents muscle contraction, leading to vasodilation and a reduction in blood pressure. [, , , , ]
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C30H38N4O6 · 2HCl and a molecular weight of 603.57 g/mol. [, ]
Q3: Are there any known interactions between this compound and excipients used in pharmaceutical formulations?
A3: Yes, research indicates a potential interaction between this compound and lactose monohydrate, a commonly used excipient. [, ] This interaction seems to be accelerated under compression and involves the water of crystallization within lactose monohydrate. [, ]
Q4: How does the particle size of lactose monohydrate influence its interaction with this compound?
A4: Studies show that the particle size of lactose monohydrate can significantly impact its interaction with this compound. [] Larger particle sizes of lactose monohydrate appear to exhibit a different interaction profile with this compound compared to smaller particle sizes, particularly under compression. []
Q5: Does the presence of magnesium stearate influence the interaction between this compound and lactose monohydrate?
A5: Yes, the addition of magnesium stearate, a common lubricant in pharmaceutical formulations, has been shown to affect the interaction between this compound and lactose monohydrate. [] Increasing the amount of magnesium stearate appears to modify the thermal behavior of the mixture under compression. []
Q6: What are the differences in powder properties between this compound and Benidipine hydrochloride?
A6: While both this compound and Benidipine hydrochloride are 1,4-dihydropyridine calcium channel blockers with similar physicochemical properties, they exhibit distinct powder properties. [, ] this compound demonstrates greater adherence compared to Benidipine hydrochloride, as evidenced by thermal analysis and mechanical studies. []
Q7: What analytical techniques are commonly employed to study this compound?
A7: Various analytical methods are used to study this compound, including: - High-performance liquid chromatography (HPLC) [, , , ] - Differential scanning calorimetry (DSC) [, , , ]- Visible spectrophotometry []- Raman spectroscopy []- Electrochemical methods like cyclic voltammetry and differential pulse polarography [, ]
Q8: Are there stability-indicating analytical methods available for this compound?
A9: Yes, researchers have developed and validated stability-indicating HPLC and HPTLC methods for quantifying this compound in both bulk drug and pharmaceutical formulations. [, ] These methods can effectively separate and quantify the drug from its degradation products. [, ]
Q9: Has this compound been explored for drug delivery applications?
A10: Yes, research explored the potential of using Poly(ε-caprolactone) (PCL) and Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) microparticles as carriers for the controlled oral delivery of this compound. [] These microparticles demonstrated sustained drug release and prolonged antihypertensive effects in animal studies. []
Q10: Are there any studies on the pharmacokinetics of this compound in specific patient populations?
A11: Yes, studies investigated the pharmacokinetics of this compound in patients with hepatic impairment. [, ] These studies showed altered pharmacokinetic parameters in patients with moderate hepatic impairment, suggesting a need for dose adjustment in these individuals. [, ]
Q11: Have any pharmacokinetic interaction studies been conducted with this compound?
A12: Yes, a study examined the potential for pharmacokinetic interactions between this compound and Delapril, an angiotensin-converting enzyme inhibitor. [, ] While co-administration resulted in minor alterations in the pharmacokinetic parameters of both drugs, the changes were deemed clinically insignificant. [, ]
Q12: Have the optical isomers of this compound been synthesized and studied?
A13: Yes, both (+)- and (-)-enantiomers of this compound have been synthesized and their biological activities evaluated. [] Notably, the (S)-(+)-enantiomer exhibited significantly higher potency as an antihypertensive agent compared to the (R)-(-)-enantiomer in preclinical studies. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.